

Technical Support Center: Analysis of PCB 138 in Water Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2',3,4,4',5'-Hexachlorobiphenyl

Cat. No.: B1215911

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of PCB 138 in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting PCB 138 in water at low concentrations?

A1: The most common and highly effective methods are gas chromatography (GC) coupled with either a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS).^{[1][2][3]} GC-MS/MS, in particular, offers increased selectivity and can cut through chemical background noise, which is crucial for achieving low detection limits.^[1] For routine monitoring, GC with an electron capture detector (GC-ECD) is also used, though it may be more susceptible to interferences.^{[4][5]}

Q2: I am not achieving the desired detection limits for PCB 138. What are the first troubleshooting steps I should take?

A2: If you are experiencing low sensitivity, consider the following initial steps:

- Check for Leaks: A small leak in the GC inlet can lead to poor sensitivity and repeatability.^[6]

- **Verify Instrument Parameters:** Ensure your GC-MS/MS parameters, such as injection mode, oven temperature program, and MS acquisition mode (e.g., Multiple Reaction Monitoring - MRM), are optimized for PCB 138.
- **Assess Sample Preparation:** Inefficient extraction or cleanup during sample preparation is a common cause of low recovery and, consequently, poor detection limits. Review your extraction solvent, volume, and cleanup procedures.[\[7\]](#)[\[8\]](#)
- **Inspect for Contamination:** Contamination from solvents, reagents, or glassware can introduce interferences and elevate the baseline, masking the analyte signal.[\[4\]](#)

Q3: What are common sources of interference when analyzing for PCB 138 in water samples?

A3: Interferences in PCB analysis can be significant and varied, depending on the sample source.[\[9\]](#) Common interferences include:

- Other PCB congeners that may co-elute.
- Organochlorine pesticides.[\[1\]](#)
- Polyaromatic hydrocarbons (PAHs).[\[1\]](#)
- Chlorinated dioxins and dibenzofurans.[\[9\]](#)
- Elemental sulfur, particularly in wastewater samples.[\[4\]](#)
- Lipids and other biogenic organic matter in samples with high biological content.[\[4\]](#)[\[9\]](#)

Q4: How can I remove interferences from my water sample extract?

A4: Several cleanup techniques can be employed to remove interferences prior to analysis:

- **Adsorption Chromatography:** Using materials like Florisil or silica gel can separate PCBs from more polar interfering compounds.[\[4\]](#)[\[7\]](#)
- **Sulfur Cleanup:** Treatment with activated copper can effectively remove elemental sulfur.[\[4\]](#)

- Sulfuric Acid Cleanup: This oxidative cleanup is particularly effective for removing biogenic organic interferences.[4]
- Gel Permeation Chromatography (GPC): GPC is useful for removing high molecular weight interferences like lipids.[9]

Troubleshooting Guides

Issue 1: Low or No Signal for PCB 138

Possible Cause	Troubleshooting Step
Inefficient Sample Extraction	* Verify the choice of extraction solvent (e.g., n-hexane, dichloromethane).[1][4] * Ensure the solvent volume is adequate for the sample volume. * Optimize the extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).[7]
Poor Analyte Recovery During Concentration	* Check for evaporative losses during the concentration step.[7] * Ensure the final volume is appropriate for the desired detection limit.[4]
Instrument Sensitivity Issues	* Perform an instrument tune and calibration to ensure it meets performance specifications. * Check for leaks in the GC inlet or MS system.[6] * Clean the ion source, as a dirty source can significantly reduce sensitivity.
Incorrect GC-MS/MS Parameters	* Verify that the correct precursor and product ions are selected for PCB 138 in MRM mode. * Optimize the collision energy for the selected MRM transition. * Ensure the GC oven temperature program provides adequate separation of PCB 138 from potential interferences.[1]

Issue 2: High Background Noise or Unidentified Peaks

Possible Cause	Troubleshooting Step
Contaminated Solvents or Reagents	* Analyze a solvent blank to check for contamination. * Use high-purity, pesticide-grade or equivalent solvents.[4]
Contaminated Glassware or Sample Containers	* Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent. * Use sample containers with Teflon-lined lids to prevent contamination.[4]
Matrix Interferences	* Implement one or more of the cleanup procedures described in FAQ 4. * Consider using a more selective analytical technique, such as GC-MS/MS, to differentiate the analyte from the matrix.[1]
Carryover from Previous Injections	* Run a solvent blank after a high-concentration sample to check for carryover. * Increase the GC oven temperature at the end of the run or add a bake-out step to clean the column.

Data Presentation

Table 1: Comparison of Detection Limits for PCB 138 in Water by Different Methods

Analytical Method	Extraction/Cleanup	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Reference
GC-MS	Ultrasound-Assisted Emulsification-Microextraction (USAEME) with isooctane	3-12 ng/L	10-40 ng/L	[10]
GC-MS	Solid-Phase Microextraction (SPME)	8.73 - 13.8 ng/L	-	[11]
GC-MS/MS	Liquid-Liquid Extraction with n-hexane	-	2 µg/L (2 pg on column)	[1]
HRGC/HRMS (EPA Method 1668)	-	109 - 193 pg/L	-	[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for GC-MS/MS Analysis

This protocol is a generalized procedure based on common practices.[1][8]

- Sample Collection: Collect 1 L of water sample in a pre-cleaned amber glass bottle with a Teflon-lined cap.
- Spiking: Add appropriate surrogate standards to the sample.
- Extraction:
 - Transfer the water sample to a 2 L separatory funnel.

- Add 60 mL of n-hexane (or another suitable solvent like dichloromethane).
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Drain the aqueous (lower) layer back into the sample bottle.
- Drain the organic (upper) layer into a collection flask.
- Repeat the extraction of the aqueous sample two more times with fresh portions of the extraction solvent.
- Combine all organic extracts.
- Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentration:
 - Concentrate the extract to a volume of 3-4 mL using a Kuderna-Danish apparatus or a rotary evaporator.
 - Further concentrate the extract to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Cleanup (if necessary): Perform one of the cleanup procedures described in FAQ 4.
- Analysis: Add an internal standard and inject an aliquot of the final extract into the GC-MS/MS system.

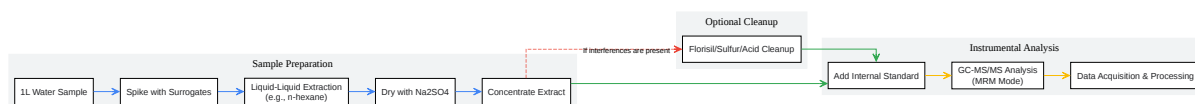
Protocol 2: GC-MS/MS Instrumental Parameters

The following are example GC-MS/MS parameters. Optimal conditions may vary depending on the specific instrument and column used.[\[1\]](#)[\[12\]](#)

- Gas Chromatograph (GC):
 - Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or equivalent.

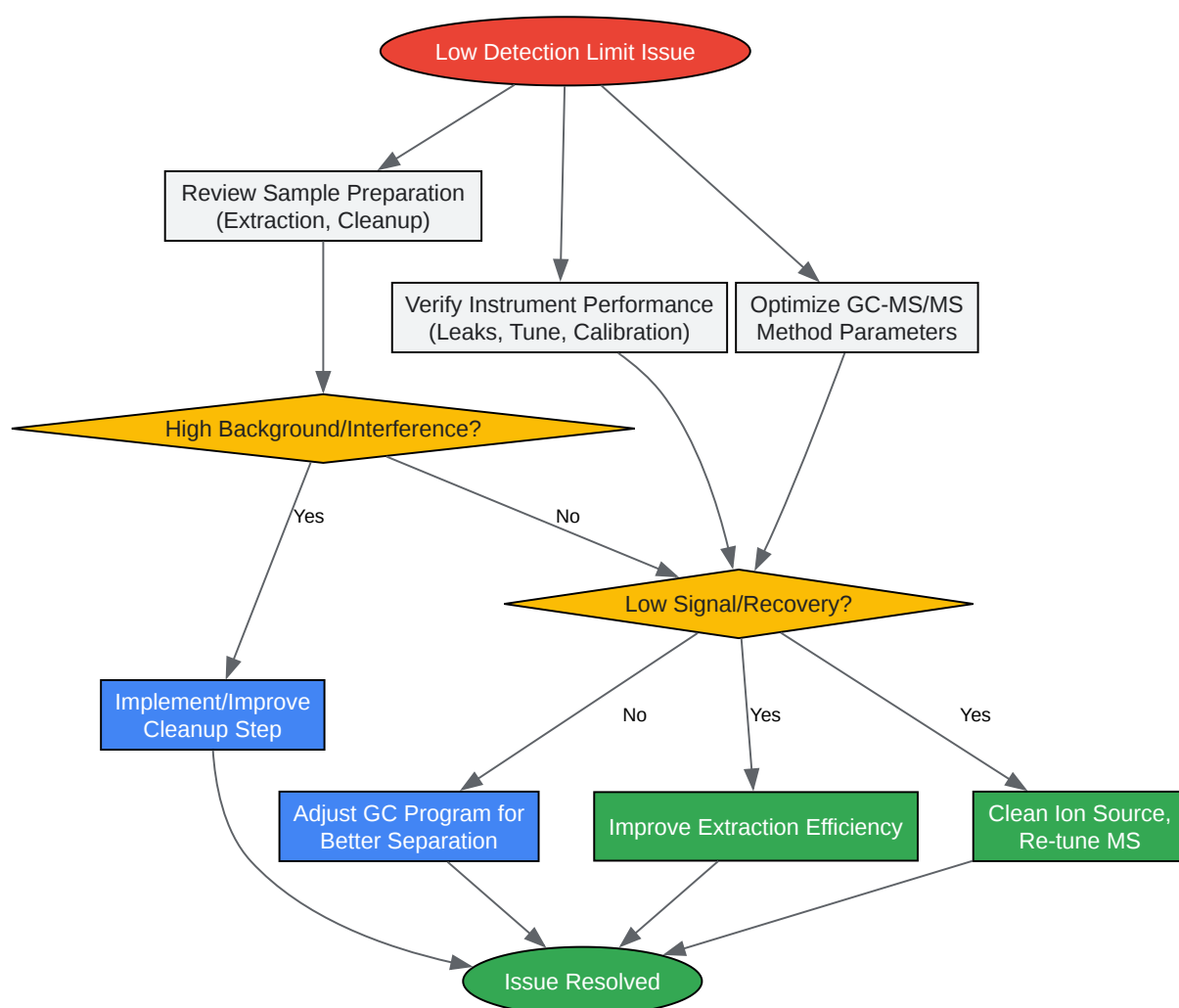
- Injection: Splitless, 1 μL injection volume.
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- Oven Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for 1 min.
 - Ramp 1: 30 $^{\circ}\text{C}/\text{min}$ to 200 $^{\circ}\text{C}$.
 - Ramp 2: 10 $^{\circ}\text{C}/\text{min}$ to 320 $^{\circ}\text{C}$, hold for 2 min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS/MS):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion for PCB 138: m/z 360.
 - Product Ions for PCB 138: Select two stable and abundant product ions for quantification and confirmation (e.g., m/z 290, 255).
 - Collision Energy: Optimize for the specific instrument to maximize the abundance of the product ions.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for PCB 138 analysis in water.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. agilent.com [agilent.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. peakscientific.com [peakscientific.com]
- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Measurement of selected polychlorinated biphenyls (PCBs) in water via ultrasound assisted emulsification-microextraction (USAEME) using low-density organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [Technical Support Center: Analysis of PCB 138 in Water Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215911#improving-detection-limits-for-pcb-138-in-water-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com